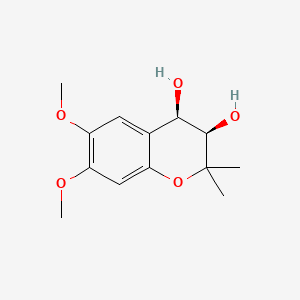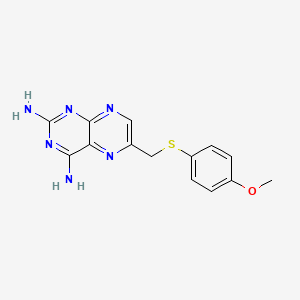
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by the presence of a pteridine ring system substituted with a 4-methoxyphenylthio group at the 6-position and a diamine group at the 2,4-positions. The hydrate form indicates that the compound contains water molecules in its crystalline structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biochemical assays.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Chloromethyl)-2,4-pteridinediamine: Similar structure but with a chloromethyl group instead of a methoxyphenylthio group.
6-(Ethoxymethyl)-5,6,7,8-tetrahydro-2,4-pteridinediamine: Contains an ethoxymethyl group and a tetrahydro ring system.
Uniqueness
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate is unique due to the presence of the 4-methoxyphenylthio group, which imparts specific chemical and biological properties. This substitution enhances its potential as an antioxidant and anti-inflammatory agent compared to other similar compounds .
Eigenschaften
CAS-Nummer |
174654-76-3 |
|---|---|
Molekularformel |
C14H14N6OS |
Molekulargewicht |
314.37 g/mol |
IUPAC-Name |
6-[(4-methoxyphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6OS/c1-21-9-2-4-10(5-3-9)22-7-8-6-17-13-11(18-8)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
InChI-Schlüssel |
PTTIXOAZMYSSNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


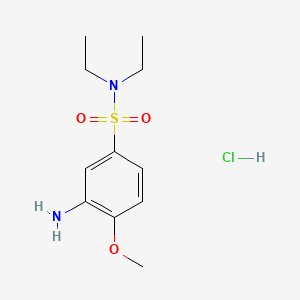

![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
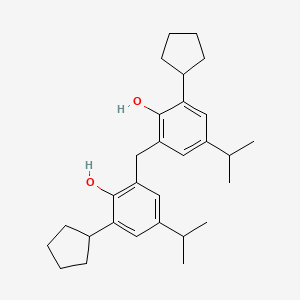

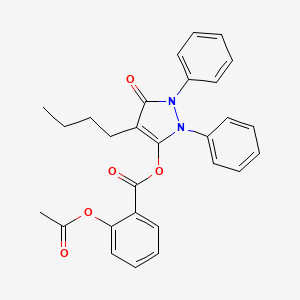
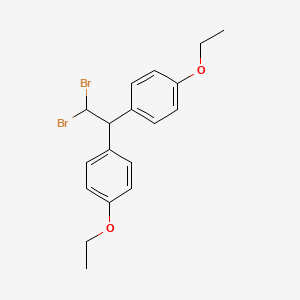
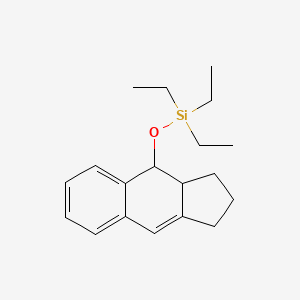

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
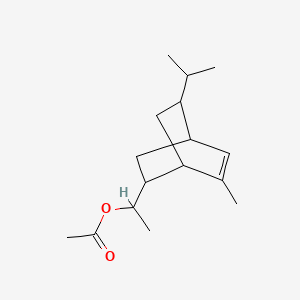
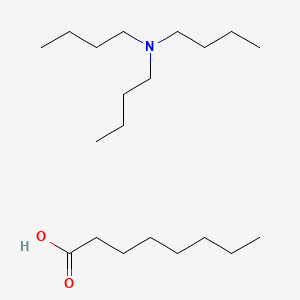
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
